4-(2-Chloroacetyl)piperazin-2-one chemical properties
4-(2-Chloroacetyl)piperazin-2-one chemical properties
An In-Depth Technical Guide to 4-(2-Chloroacetyl)piperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-(2-Chloroacetyl)piperazin-2-one is a bifunctional organic compound of significant interest to the medicinal chemistry and drug development communities. Its structure is characterized by a piperazin-2-one core, a rigid scaffold that imparts favorable pharmacokinetic properties, and a reactive 2-chloroacetyl group. This chloroacetyl moiety serves as a potent electrophilic "warhead," enabling its use as a key intermediate for synthesizing a diverse range of complex molecules and, most notably, for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications, offering researchers and scientists a practical and in-depth resource.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key physicochemical characteristics of 4-(2-Chloroacetyl)piperazin-2-one.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The compound is cataloged under several identifiers across major chemical databases.
| Property | Value | Source |
| IUPAC Name | 4-(2-chloroacetyl)piperazin-2-one | [1] |
| CAS Number | 59701-84-7 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O₂ | [1][2][3] |
| Molecular Weight | 176.60 g/mol | [1][2] |
| PubChem CID | 11332798 | [1] |
| SMILES | C1CN(CC(=O)N1)C(=O)CCl | [1][3] |
| InChI | InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | [1][3] |
| InChIKey | QVVYHRBAOTZFOZ-UHFFFAOYSA-N | [3] |
Structural Features
The molecule's utility is derived from its unique structural arrangement, which includes a stable heterocyclic core and a reactive electrophilic site.[1]
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Piperazin-2-one Ring: A six-membered lactam that provides a rigid, three-dimensional scaffold. This core is a common motif in pharmacologically active compounds due to its hydrogen bond donor and acceptor capabilities.[1][4] The piperazine ring generally adopts a stable chair conformation.[5]
-
2-Chloroacetyl Group: Attached at the N-4 position, this group is the primary site of reactivity. The electron-withdrawing carbonyl group polarizes the adjacent C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack.[1] This feature is the basis for its function as a covalent modifier.
Caption: Chemical structure of 4-(2-Chloroacetyl)piperazin-2-one.
Physicochemical Properties
The following table summarizes key computed and experimental properties, which are essential for designing experimental conditions such as solvent selection and reaction temperature.
| Property | Value | Details |
| Physical State | Solid (predicted) | Based on similar structures like piperazine.[6] |
| XlogP (predicted) | -0.5 | Indicates good hydrophilicity.[3] |
| Hydrogen Bond Donors | 1 | The N-H group on the piperazinone ring. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens. |
| Monoisotopic Mass | 176.03525 Da | [3] |
Synthesis and Purification
The synthesis of 4-(2-Chloroacetyl)piperazin-2-one is a straightforward acylation reaction. The causality behind each step is explained to ensure reproducibility and scalability. The protocol is designed as a self-validating system, where successful execution relies on understanding the function of each reagent and condition.
Retrosynthetic Rationale
The most logical synthetic approach involves the formation of the N-acyl bond between the piperazin-2-one scaffold and the chloroacetyl group. This is achieved by reacting the secondary amine at the N-4 position of piperazin-2-one with a suitable chloroacetylating agent, such as chloroacetyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol is based on well-established methodologies for the N-acylation of piperazine and its derivatives.[7][8]
Objective: To synthesize 4-(2-Chloroacetyl)piperazin-2-one from piperazin-2-one and chloroacetyl chloride.
Materials:
-
Piperazin-2-one (1.0 eq)[4]
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazin-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of piperazin-2-one).
-
Causality: Anhydrous conditions are crucial as chloroacetyl chloride is highly reactive towards water. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The acylation is an exothermic reaction. Cooling prevents potential side reactions and degradation of the product.
-
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition is essential to control the exotherm and prevent the formation of undesired byproducts. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted chloroacetyl chloride. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.
-
Silica Gel Chromatography: Using a gradient of ethyl acetate in hexanes or DCM/methanol.
Caption: General Sₙ2 reaction mechanism with a nucleophile (Nu:).
Stability and Storage
-
Stability: The compound is generally stable under standard laboratory conditions. However, it is sensitive to moisture and strong nucleophiles. Prolonged exposure to aqueous environments, especially under basic or acidic conditions, can lead to hydrolysis of the chloroacetyl group.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques. [7][9]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the chloroacetyl methylene protons (-CO-CH₂ -Cl) would appear as a singlet, typically downfield (δ ≈ 4.0-4.5 ppm). The three sets of methylene protons on the piperazinone ring would appear as distinct multiplets in the δ ≈ 2.5-4.0 ppm range. A broad singlet for the N-H proton would also be present. |
| ¹³C NMR | Resonances for two carbonyl carbons (amide and lactam) would be observed in the δ ≈ 165-175 ppm region. The carbon of the chloroacetyl methylene (-C H₂-Cl) would appear around δ ≈ 40-45 ppm. Signals for the piperazinone ring carbons would be present in the δ ≈ 40-60 ppm range. |
| IR Spectroscopy | Strong, distinct carbonyl (C=O) stretching bands for the amide and lactam groups, typically in the range of 1650-1700 cm⁻¹. A C-Cl stretching band would be observed in the fingerprint region (around 600-800 cm⁻¹). An N-H stretching band would be visible around 3200-3400 cm⁻¹. [9] |
| Mass Spectrometry | The mass spectrum would show a characteristic molecular ion peak (M⁺) with an isotopic pattern (M+2) of approximately 3:1 intensity, which is indicative of the presence of a single chlorine atom. |
Applications in Medicinal Chemistry and Drug Development
The unique combination of a drug-like scaffold and a reactive handle makes 4-(2-Chloroacetyl)piperazin-2-one a highly valuable building block.
Role as a Versatile Synthetic Intermediate
The compound is primarily used as an intermediate to introduce the piperazin-2-one moiety into larger molecules. [1]The piperazine scaffold is a privileged structure in medicinal chemistry, known to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. [6][10]By reacting it with various nucleophiles, chemists can rapidly generate libraries of complex molecules for biological screening. Derivatives have been explored for antimicrobial and anticancer activities. [11][12][13]
Application in the Design of Covalent Inhibitors
A key application is in the development of targeted covalent inhibitors. The chloroacetyl group functions as an irreversible or long-residence-time binder that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) in the active site of a target protein.
Mechanism of Action:
-
Reversible Binding: The parent molecule, containing the piperazinone scaffold, first binds non-covalently to the target's active site.
-
Covalent Modification: The properly oriented chloroacetyl group is then attacked by a nearby nucleophilic residue, leading to the displacement of the chloride ion and the formation of a stable covalent bond.
This approach can lead to drugs with enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its hazards can be inferred from structurally related compounds like piperazin-2-one and other chloroacetylated piperazines. [4][14]
-
Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [14]May cause respiratory irritation. The chloroacetyl moiety is an alkylating agent and should be handled with care.
-
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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Piperazine. Wikipedia. [Link]
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Kumar, V., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry. [Link]
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2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (R). PubChem. [Link]
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Kumar, V., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. [Link]
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